

IIIM-290: A Comparative Analysis of Preclinical Data and Clinical Trajectory

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Compound of Interest

Compound Name: IIIM-290

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A guide for researchers, scientists, and drug development professionals on the preclinical promise and clinical investigation of **IIIM-290**, a novel CDK9 inhibitor for pancreatic cancer.

IIIM-290, a semi-synthetic derivative of the natural chromone alkaloid Rohitukine, has emerged as a promising orally bioavailable anticancer agent. Developed by the CSIR-Indian Institute of Integrative Medicine (IIIM), this new chemical entity has demonstrated significant potential in preclinical studies, leading to its progression into clinical trials for pancreatic cancer, a disease with a notoriously poor prognosis.[1][2][3] This guide provides a comprehensive comparison of the publicly available preclinical data for **IIIM-290** against its clinical development status, offering valuable insights for the research and drug development community.

Preclinical Profile of IIIM-290

IIIM-290 was identified through medicinal chemistry efforts aimed at improving the oral bioavailability of Rohitukine-inspired compounds like flavopiridol and riviciclib.[4][5] Preclinical investigations have revealed its potent and selective activity as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, a key regulator of cell cycle and transcription.[6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **IIIM-290**.

Table 1: In Vitro Activity of **IIIM-290**

| Parameter | Target/Cell Line | Result | Reference |
|------------------|---------------------------|----------|-----------|
| IC ₅₀ | CDK9/T1 Kinase | 1.9 nM | [4][5] |
| GI ₅₀ | Molt-4 (Leukemia) | < 1.0 µM | [4][5] |
| GI ₅₀ | MIAPaCa-2 (Pancreatic) | < 1.0 µM | [4][5] |

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (Half-maximal growth inhibition) indicates the concentration of a drug that causes 50% inhibition of cell growth.

Table 2: In Vivo Efficacy and Pharmacokinetics of **IIIM-290**

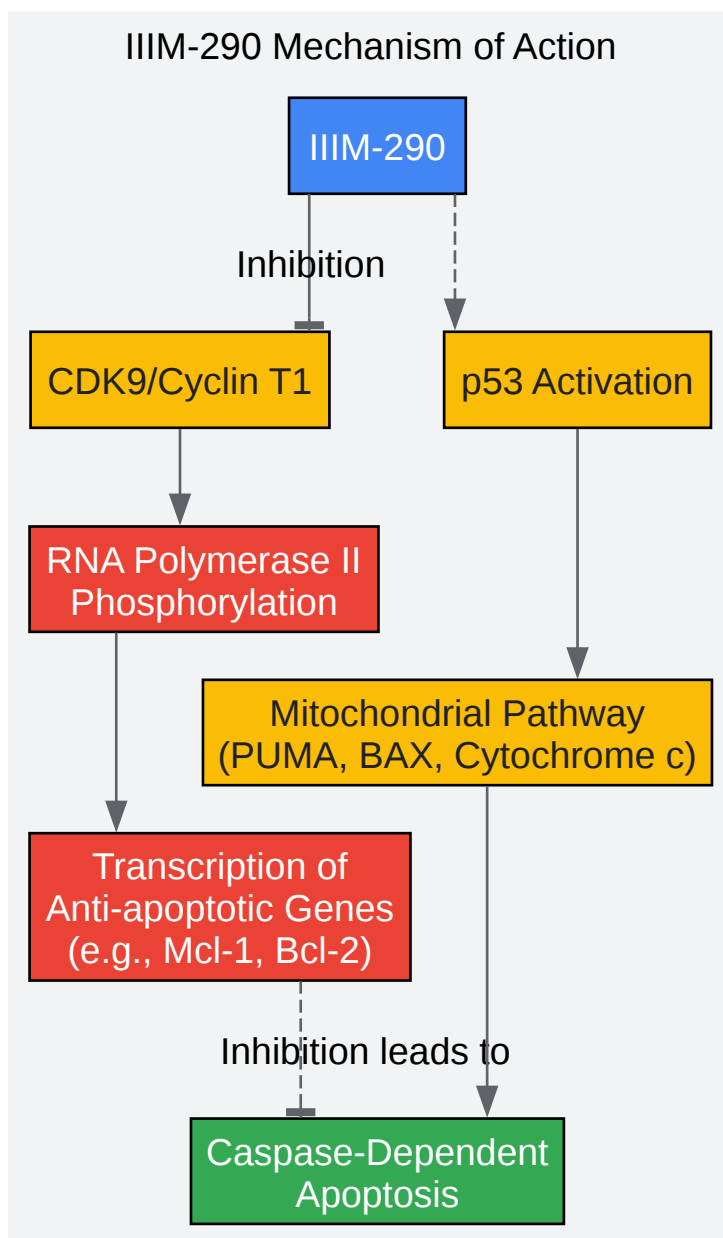
| Parameter | Animal Model | Dosage | Result | Reference |
|----------------------|----------------------|----------------|----------------------------|-----------|
| Oral Bioavailability | Murine Models | N/A | 71% | [4][5] |
| In Vivo Efficacy | Pancreatic Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [3][4] |
| In Vivo Efficacy | Colon Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [4][5] |
| In Vivo Efficacy | Leukemia Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [4][5] |

p.o. (per os) signifies oral administration.

Mechanism of Action: CDK9 Inhibition and Apoptosis

IIIM-290 exerts its anticancer effects primarily through the potent inhibition of CDK9. This inhibition disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death (apoptosis).[6] Studies have shown that **IIIM-290** induces caspase-dependent apoptosis in

cancer cells.[4][5] Further investigations in acute lymphoblastic leukemia cells revealed that **IIIM-290** triggers a p53-dependent mitochondrial apoptosis pathway.[7] This involves the upregulation of pro-apoptotic proteins like PUMA and BAX, loss of mitochondrial membrane potential, and the release of cytochrome c, ultimately activating caspases.[7]



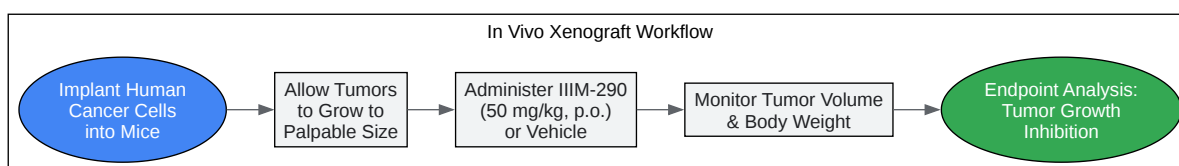
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Figure 1: **IIIM-290** signaling pathway.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.

- **Kinase Inhibition Assay (IC₅₀ Determination):** The inhibitory activity of **IIIM-290** against CDK9/T1 was likely determined using a radiometric filter binding assay or a fluorescence-based assay. These assays typically involve incubating the purified enzyme with a substrate (like a peptide and ATP) and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the concentration of **IIIM-290** required to inhibit 50% of the enzyme's activity.
- **Cell Growth Inhibition Assay (GI₅₀ Determination):** The antiproliferative activity of **IIIM-290** was assessed against a panel of cancer cell lines, including Molt-4 and MIAPaCa-2.^{[4][5]} A common method is the Sulforhodamine B (SRB) or MTT assay. Cells are seeded in 96-well plates, treated with various concentrations of **IIIM-290** for a specified period (e.g., 48-72 hours), and the cell density is then measured colorimetrically to calculate the concentration that inhibits cell growth by 50%.
- **In Vivo Xenograft Studies:** To evaluate in vivo efficacy, human cancer cells (e.g., pancreatic, colon, leukemia) are implanted subcutaneously or intraperitoneally into immunocompromised mice.^{[4][5]} Once tumors reach a palpable size, the mice are treated with **IIIM-290** (e.g., 50 mg/kg orally) or a vehicle control.^{[4][5]} Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.



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Figure 2: Experimental workflow for xenograft studies.

Clinical Development of IIIM-290

The robust preclinical data, particularly the strong efficacy in pancreatic cancer models and the excellent oral bioavailability, supported the advancement of **IIIM-290** into clinical trials.^{[4][5]}

Phase I Clinical Trial

In June 2020, the CSIR-IIIM received Investigational New Drug (IND) approval from the Central Drugs Standard Control Organization (CDSCO) of India to conduct a Phase I clinical trial of **IIIM-290**.^{[1][3]}

- Trial Title: "A Single Centre, Open-Label, Phase I Study Of **IIIM-290** (Molecule-IIIM Jammu, India) Capsules In Patients With Locally Advanced Or Metastatic Pancreatic Cancer".^[8]
- Primary Objectives: The main goals of this initial human trial are to assess the safety, tolerability, and pharmacokinetic profile of **IIIM-290** in patients with pancreatic cancer.^{[1][2]} It also aims to identify early indicators of efficacy.^{[1][2]}
- Patient Population: The trial is designed for patients with locally advanced or metastatic pancreatic cancer.^[8]

Clinical Outcomes

As of the latest available information, the results and outcomes of the Phase I clinical trial for **IIIM-290** have not been publicly disclosed in peer-reviewed journals or major oncology conferences. The transition from promising preclinical data to proven clinical efficacy is a significant challenge in oncology drug development. The outcomes of this trial are eagerly awaited to determine if the preclinical potency and safety profile of **IIIM-290** translate into meaningful clinical benefits for patients with pancreatic cancer.

Preclinical Promise vs. Clinical Investigation: A Comparative Outlook

| Feature | Preclinical Findings | Clinical Investigation Status |
|-----------------|--|---|
| Target | Potent and selective inhibition of CDK9.[4][5] | Assumed mechanism, to be validated by pharmacodynamic markers in the trial. |
| Efficacy | Strong tumor growth inhibition in pancreatic, colon, and leukemia xenograft models.[4][5] | Efficacy in humans with pancreatic cancer is the key question being addressed in the Phase I trial.[1][8] |
| Bioavailability | High oral bioavailability (71%) in animal models, a key advantage over other CDK inhibitors.[4][5] | Pharmacokinetic analysis in humans is a primary objective of the clinical trial to confirm bioavailability and establish dosing.[1] |
| Safety | No reported mutagenic, genotoxic, or cardiotoxic effects in preclinical studies.[4][5] | Safety and tolerability in human subjects are the foremost objectives of the Phase I trial.[1][2] |

Conclusion

IIIM-290 stands as a testament to natural product-inspired drug discovery, with a preclinical profile that demonstrates potent anticancer activity, a clear mechanism of action, and a significant advantage in its oral bioavailability. The initiation of a Phase I clinical trial for pancreatic cancer is a critical milestone in its development. While the clinical outcomes are not yet available, the comprehensive preclinical data provides a strong rationale for its investigation in this challenging disease. The scientific and medical communities await the clinical trial results to validate the therapeutic potential of **IIIM-290** and to determine its future role in the landscape of cancer therapy.

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